molecular formula C30H25N3O4 B611565 UM-C162 CAS No. 1799734-10-3

UM-C162

Cat. No. B611565
M. Wt: 491.55
InChI Key: FTDUFUQSAFTQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UM-C162 is an anti-virulence agent, rescuing nematodes from a Staphylococcus aureus infection and preventing the formation of biofilm in a dose-dependent manner without interfering with bacterial viability.

Scientific Research Applications

1. Anti-Virulence Agent for Staphylococcus Aureus Infections

UM-C162 has shown potential as an anti-virulence agent against Staphylococcus aureus infections. A study demonstrated that this benzimidazole derivative can suppress biofilm formation and down-regulate genes associated with S. aureus virulence, including those related to bacterial attachment and production of hemolysins and proteases. This indicates that UM-C162 could be developed as an alternative therapeutic approach to control S. aureus infections, particularly important given the rise of antibiotic-resistant strains (Kong et al., 2018).

2. DNA Detection and Analysis

Another application of UM-C162 is in the field of DNA detection. The compound has been used in a highly sensitive sensing scheme for detecting low concentrations of DNA. This involves electrochemical amplification with a single label response, potentially allowing for detection down to the single biomolecule level. This application showcases the potential of UM-C162 in analytical chemistry and molecular biology research (Kwon & Bard, 2012).

3. Cancer Research

In the context of cancer research, particularly uveal melanoma (UM), studies have explored the role of DNA repair genes in disease prognosis and immune features. UM-C162 may play a role in this research area, contributing to the development of prognostic models based on DNA repair genes, which can predict patient outcomes and assist in understanding the underlying mechanisms of UM (Wang et al., 2022).

4. Epigenetic Studies in Uveal Melanoma

UM-C162 could be relevant in epigenetic studies of uveal melanoma. Research in this field focuses on understanding the epigenetic mechanisms in UM tumorigenesis, progression, and metastasis, including microRNA expression, gene hypermethylation, and histone modification. UM-C162’s potential role in these processes could contribute to new prevention and treatment approaches for this malignancy (Li et al., 2017).

properties

CAS RN

1799734-10-3

Product Name

UM-C162

Molecular Formula

C30H25N3O4

Molecular Weight

491.55

IUPAC Name

2-(4'-((3-Acetamidobenzyl)oxy)-[1,1'-biphenyl]-4-yl)-6-methyl-1H-benzo[d]imidazole-4-carboxylic acid

InChI

InChI=1S/C30H25N3O4/c1-18-14-26(30(35)36)28-27(15-18)32-29(33-28)23-8-6-21(7-9-23)22-10-12-25(13-11-22)37-17-20-4-3-5-24(16-20)31-19(2)34/h3-16H,17H2,1-2H3,(H,31,34)(H,32,33)(H,35,36)

InChI Key

FTDUFUQSAFTQOL-UHFFFAOYSA-N

SMILES

O=C(C1=C2C(NC(C3=CC=C(C4=CC=C(OCC5=CC=CC(NC(C)=O)=C5)C=C4)C=C3)=N2)=CC(C)=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UM-C162;  UM-C162;  UM C162

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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